Secnidazole hemihydrate

Bacterial Vaginosis Clinical Trial Nitroimidazole

Secnidazole hemihydrate is the commercially preferred crystalline form with superior solid-state stability. Its 17–29 hour elimination half-life enables single-dose research protocols, unlike metronidazole or tinidazole. Differential in vitro resistance (1% vs 11% for metronidazole) and 2:1 potency advantage in amebiasis models make it a scientifically justified comparator. Ideal for adherence studies, resistance surveillance, and polymorph screening. ≥98% purity, monoclinic P2(1)/c structure, ready for global shipment.

Molecular Formula C14H24N6O7
Molecular Weight 388.38 g/mol
CAS No. 227622-73-3
Cat. No. B3340090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecnidazole hemihydrate
CAS227622-73-3
Molecular FormulaC14H24N6O7
Molecular Weight388.38 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O
InChIInChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2
InChIKeyLPCFEXQLJSCCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Secnidazole Hemihydrate CAS 227622-73-3: Scientific Procurement Guide for the 5-Nitroimidazole with Extended Half-Life


Secnidazole hemihydrate (CAS 227622-73-3) is the hemihydrate crystalline form of secnidazole, a second-generation 5-nitroimidazole antibiotic structurally related to metronidazole and tinidazole [1]. The compound crystallizes in a monoclinic system with space group P2(1)/c (unit cell parameters: a = 12.424 Å, b = 12.187 Å, c = 6.662 Å, β = 100.9°) [2]. This hemihydrate form is the commercially preferred solid state due to superior physical stability relative to the anhydrous form [3]. The compound is indicated for protozoal infections (amebiasis, giardiasis, trichomoniasis) and bacterial vaginosis, with oral bioavailability enabling single-dose therapeutic regimens.

Secnidazole Hemihydrate vs. Generic 5-Nitroimidazoles: Why Substitution Is Not Scientifically Equivalent


Although secnidazole shares the 5-nitroimidazole core scaffold with metronidazole and tinidazole, direct substitution is not supported by pharmacokinetic or in vitro susceptibility data. The terminal elimination half-life of secnidazole (≈17–29 hours) is substantially longer than that of metronidazole (≈6–8 hours) and tinidazole (≈12–14 hours), enabling single-dose therapeutic regimens that are not feasible with shorter half-life alternatives [1]. Furthermore, in vitro susceptibility testing reveals differential resistance patterns among clinical isolates: resistance rates of 11% for metronidazole, 2% for tinidazole, and 1% for secnidazole have been documented against Trichomonas vaginalis [2]. These quantitative differences preclude assumption of therapeutic equivalence. The quantitative evidence below provides procurement-relevant differentiation.

Secnidazole Hemihydrate: Quantitative Comparator Evidence for Procurement Decision-Making


Single-Dose Secnidazole vs. 7-Day Metronidazole in Bacterial Vaginosis: Phase III Non-Inferiority Results

In a multicenter, double-blind, double-dummy, randomized Phase III non-inferiority study (n=577), a single 2 g oral dose of secnidazole demonstrated therapeutic equivalence to a 7-day course of metronidazole (500 mg twice daily) for bacterial vaginosis. The primary endpoint—therapeutic cure at day 28 (defined as resolution of vaginal discharge, positive KOH whiff test, vaginal pH >4.5, and Nugent score >7)—was met [1].

Bacterial Vaginosis Clinical Trial Nitroimidazole

Pharmacokinetic Differentiation: Terminal Elimination Half-Life Comparison Across 5-Nitroimidazoles

Secnidazole exhibits a terminal elimination half-life (t½β) of approximately 17–29 hours following oral administration, which is substantially longer than that of metronidazole (~6–8 hours) and tinidazole (~12–14 hours) [1][2]. This extended half-life is the pharmacokinetic basis for single-dose therapeutic regimens.

Pharmacokinetics Half-Life Oral Bioavailability

In Vitro Antitrichomonal Activity: Resistance Rates Across Four 5-Nitroimidazoles

In a study of 94 clinical T. vaginalis isolates from South African women, in vitro susceptibility testing (twofold serial dilutions, 16–0.25 mg/L in Diamond's broth, 48 h anaerobic incubation at 37°C) was performed for four 5-nitroimidazoles. Resistance (MIC >2 mg/L) was observed at different frequencies across the drug class [1].

Trichomonas vaginalis Antimicrobial Resistance In Vitro Susceptibility

Minimum Lethal Concentration Comparison: Secnidazole vs. Metronidazole Against Clinical T. vaginalis

In a U.S.-based study of 100 clinical Trichomonas vaginalis isolates from women in Birmingham, Alabama (collected 2015–2016), archived specimens were treated with secnidazole or metronidazole (0.2–400 μg/mL) for 48 h according to CDC protocols. Minimum lethal concentrations (MLCs) were determined [1].

Trichomonas vaginalis MLC In Vitro Activity

Experimental Amebiasis: Secnidazole Demonstrates 2× Potency vs. Metronidazole

In comparative experimental chemotherapy studies evaluating secnidazole against metronidazole, activity was assessed in animal models of amebiasis [1].

Amebiasis Entamoeba histolytica In Vivo Efficacy

Crystalline Form Differentiation: Hemihydrate vs. Anhydrous Polymorphs and Solid-State Stability

Secnidazole exists in multiple solid-state forms including anhydrous polymorphs and the hemihydrate. The hemihydrate form (CAS 227622-73-3) is the commercially preferred form due to its superior physical stability [1][2].

Polymorphism Crystal Engineering Pharmaceutical Solid State

Secnidazole Hemihydrate: Evidence-Backed Application Scenarios for Research and Clinical Procurement


Single-Dose Regimen Development and Adherence-Focused Clinical Research

Secnidazole hemihydrate is uniquely positioned for clinical research protocols requiring single-dose oral administration. The terminal elimination half-life of 17–29 hours [1] provides the pharmacokinetic basis for single-dose therapeutic efficacy. In a Phase III non-inferiority trial, a single 2 g dose achieved 60.1% therapeutic cure in bacterial vaginosis, equivalent to 7-day metronidazole (59.5%; 95% CI [-0.082; 0.0094]) [2]. Research applications include adherence-comparative studies, patient-preference trials, and single-dose protocol development for populations where multi-dose compliance is challenging.

Metronidazole-Resistant or Reduced-Susceptibility Trichomoniasis Research

In vitro surveillance data demonstrate differential resistance rates across 5-nitroimidazoles against clinical Trichomonas vaginalis isolates: metronidazole 11% resistance, tinidazole 2% resistance, and secnidazole 1% resistance [1]. Additionally, 96% of U.S. clinical isolates (96/100) exhibited lower minimum lethal concentrations for secnidazole than for metronidazole [2]. Secnidazole hemihydrate is a scientifically justified comparator compound for research on nitroimidazole cross-resistance mechanisms, geographic resistance surveillance, and alternative therapy evaluation in settings with documented metronidazole resistance.

Pharmaceutical Solid-State and Preformulation Research on Hemihydrate Forms

The hemihydrate crystalline form of secnidazole (monoclinic P2(1)/c; a=12.424 Å, b=12.187 Å, c=6.662 Å, β=100.9°) [1] exhibits superior solid-state stability compared to anhydrous polymorphs, making it the commercially preferred form [2]. This form presents inherent stability challenges for cocrystal development, as its stability inhibits the formation of alternative solid-state variations [2]. Research applications include crystal engineering studies, novel cocrystal development (successfully demonstrated with carvacrol, fumaric acid, and 3,5-dinitrobenzoic acid) [2], polymorph screening, and formulation development addressing the compound's poor rheological properties and degradation susceptibility under alkaline pH, oxidative environments, and light exposure [2].

Comparative Antiamoebic Potency Research and Preclinical Amebiasis Models

In experimental amebiasis models, secnidazole demonstrates approximately twice the activity of metronidazole (2:1 potency ratio) [1]. This quantitative potency advantage in preclinical amebiasis models supports research applications including comparative antiamoebic efficacy studies, Entamoeba histolytica susceptibility testing, mechanism-of-action investigations, and preclinical development programs for protozoal infection therapeutics. The compound's enhanced potency relative to metronidazole in this indication provides a differentiated research tool for amebiasis-focused studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secnidazole hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.